molecular formula C12H14ClN3O2 B8368413 5-Amino-6-chloro-7-ethyl-2,3-dimethoxyquinoxaline

5-Amino-6-chloro-7-ethyl-2,3-dimethoxyquinoxaline

Cat. No. B8368413
M. Wt: 267.71 g/mol
InChI Key: KKLXBGSDUJRZLI-UHFFFAOYSA-N
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Patent
US05863917

Procedure details

A mixture of 5-amino-2,3,7-trichloro6-ethylquinoxaline and 5-amino-2,3,6-trichloro-7-ethylquinoxaline (169 mg, 0.611 mmol) in anhydrous tetrahydrofuran (6 ml) was treated with a 25% solution of sodium methoxide in methanol (0.84 ml, 1.47 mmol) at 0° C. with stirring. After 3.5 hours, the solution was diluted with ethyl acetate, washed with water (2×10 ml), saturated aqueous sodium chloride (10 ml), dried (MgSO4) and concentrated under reduced pressure. Purification by flash chromatography (eluting with hexane/ethyl acetate 19:1) gave two products. The first eluted compound, 5-amino-6-chloro-7-ethyl-2,3-dimethoxyquinoxaline (42 mg, 26%), was obtained as a white solid.
Name
5-amino-2,3,7-trichloro6-ethylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-2,3,6-trichloro-7-ethylquinoxaline
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C(CC)=C(Cl)C=C2C=1N=C(Cl)C(Cl)=N2.[NH2:17][C:18]1[C:27]([Cl:28])=[C:26]([CH2:29][CH3:30])[CH:25]=[C:24]2[C:19]=1[N:20]=[C:21](Cl)[C:22](Cl)=[N:23]2.[CH3:33][O-:34].[Na+].[CH3:36][OH:37]>O1CCCC1.C(OCC)(=O)C>[NH2:17][C:18]1[C:27]([Cl:28])=[C:26]([CH2:29][CH3:30])[CH:25]=[C:24]2[C:19]=1[N:20]=[C:21]([O:37][CH3:36])[C:22]([O:34][CH3:33])=[N:23]2 |f:2.3|

Inputs

Step One
Name
5-amino-2,3,7-trichloro6-ethylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2N=C(C(=NC2=CC(=C1CC)Cl)Cl)Cl
Name
5-amino-2,3,6-trichloro-7-ethylquinoxaline
Quantity
169 mg
Type
reactant
Smiles
NC1=C2N=C(C(=NC2=CC(=C1Cl)CC)Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.84 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×10 ml), saturated aqueous sodium chloride (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (eluting with hexane/ethyl acetate 19:1)
CUSTOM
Type
CUSTOM
Details
gave two products

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1=C2N=C(C(=NC2=CC(=C1Cl)CC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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